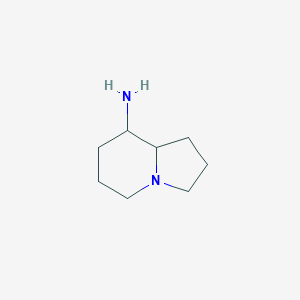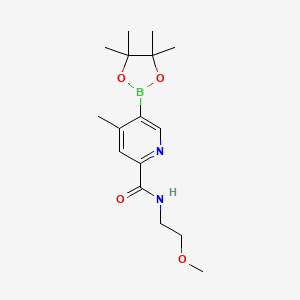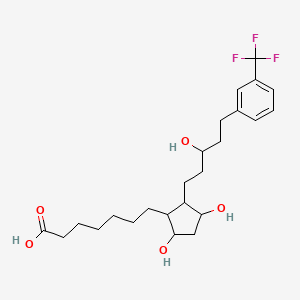
N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine typically involves the reaction of 1-methylpiperidine with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Diethyl-N3-(1-methylpiperidin-4-yl)propane-1,3-diamine: This compound has a similar structure but with additional ethyl groups, which may influence its chemical properties and applications.
N-Methyl-N-(1-methyl-piperidin-4-yl)-propane-1,3-diamine: Another related compound with a different substitution pattern on the propane chain.
Uniqueness
N1-(1-Methylpiperidin-4-yl)propane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H21N3 |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H21N3/c1-8(10)7-11-9-3-5-12(2)6-4-9/h8-9,11H,3-7,10H2,1-2H3 |
Clé InChI |
VKCFQOWLRCESKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1CCN(CC1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)

![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)

![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14784432.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14784455.png)
![3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)

